N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H21ClN4O3 and its molecular weight is 388.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to exhibit a range of pharmacological effects including anti-inflammatory .
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thereby reducing the generation of prostaglandin e2 .
Biochemical Pathways
Similar compounds, such as pyrimidine derivatives, are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
Lipophilicity is known to be a key factor related to the cell transmembrane transport and other biological processes of similar compounds .
Result of Action
Similar compounds, such as pyrimidine derivatives, are known to exhibit potent anti-inflammatory effects .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-4-9-24-15(16(25)21-11-12-7-5-6-8-14(12)20)10-13-17(24)22(2)19(27)23(3)18(13)26/h5-8,10H,4,9,11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXOOJNZGQPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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